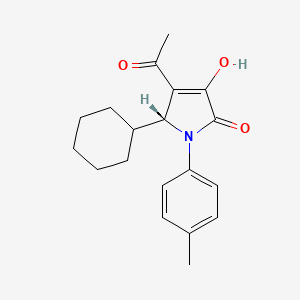
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)- is a complex organic compound with the molecular formula C19H23NO3 This compound is characterized by its unique structure, which includes a pyrrol-2-one core, an acetyl group, a cyclohexyl ring, and a hydroxy group, among other functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)- typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrol-2-one Core: This step involves the cyclization of a suitable precursor to form the pyrrol-2-one ring.
Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride as the acetylating agent.
Addition of the Cyclohexyl Ring: The cyclohexyl ring is added via a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, typically using a hydroxylating agent like hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens, Lewis acid catalysts.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5S)-: Similar structure but different stereochemistry.
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-chlorophenyl)-: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
The uniqueness of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)- lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1,5-dihydro-3-hydroxy-1-(4-methylphenyl)-, (5R)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C19H23NO3 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
(2R)-3-acetyl-2-cyclohexyl-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H23NO3/c1-12-8-10-15(11-9-12)20-17(14-6-4-3-5-7-14)16(13(2)21)18(22)19(20)23/h8-11,14,17,22H,3-7H2,1-2H3/t17-/m1/s1 |
InChIキー |
GKYSYXOYQGXXJB-QGZVFWFLSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2[C@@H](C(=C(C2=O)O)C(=O)C)C3CCCCC3 |
正規SMILES |
CC1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


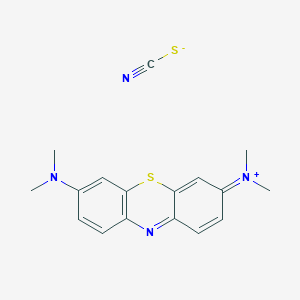
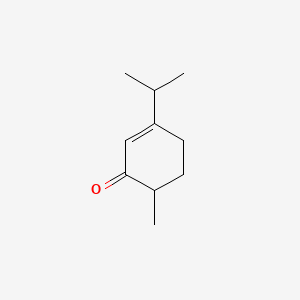
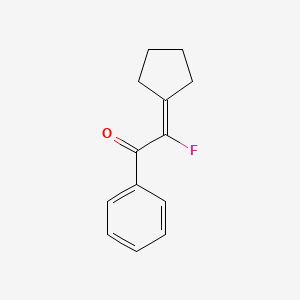
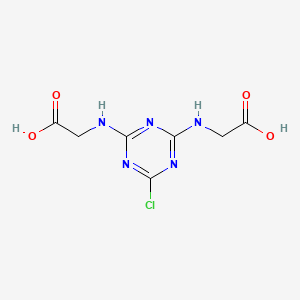
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)

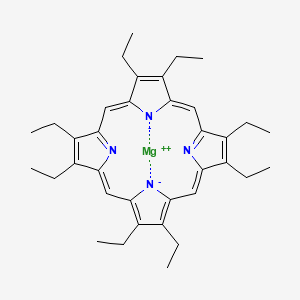
![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
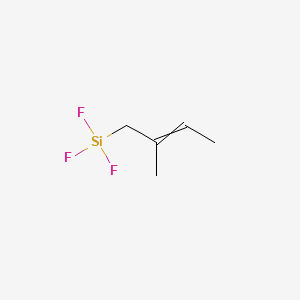

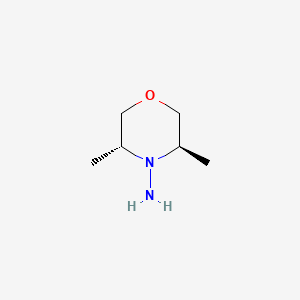

![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)
